7-(Difluoromethyl)indoline-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
7-(difluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)5-3-1-2-4-6(5)12-9(14)7(4)13/h1-3,8H,(H,12,13,14) |
InChI Key |
CASGGJGERLOLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)NC(=O)C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Difluoromethyl Indoline 2,3 Dione and Analogous Derivatives
Strategies for Incorporating the Difluoromethyl Moiety at the C7 Position
Direct introduction of a difluoromethyl group onto the C7 position of the indoline-2,3-dione ring is a modern and atom-economical approach. These methods often rely on the activation of a C-H bond and can be achieved through various catalytic systems.
C-H Difluoromethylation Approaches
Direct C-H difluoromethylation is a powerful strategy that avoids the need for pre-functionalized substrates. While specific examples for the C7 position of indoline-2,3-dione are not extensively documented, general principles of C-H activation can be applied. These reactions typically involve a directing group to guide the difluoromethylating agent to the desired position. For indoline (B122111) systems, the nitrogen atom can serve as an anchor for a directing group, facilitating functionalization at the adjacent C7 position.
Metal-Catalyzed Difluoromethylation Reactions
Transition metal catalysis offers a robust platform for the formation of carbon-fluorine bonds. Palladium-catalyzed reactions, in particular, have shown promise for the functionalization of indole (B1671886) and indoline scaffolds. A notable example is the palladium-catalyzed regioselective C7-trifluoromethylation of indolines using Umemoto's reagent, which serves as a CF3 radical precursor. nih.gov This reaction utilizes a pyrimidine directing group, a Pd(II) catalyst, and a Cu(II) oxidant to achieve high regioselectivity and good yields. nih.gov While this method demonstrates the feasibility of C7 functionalization with a trifluoromethyl group, analogous conditions could potentially be adapted for difluoromethylation using appropriate difluoromethylating agents.
Table 1: Key Components in Palladium-Catalyzed C7-Trifluoromethylation of Indolines
| Component | Role | Example |
| Substrate | Indoline with a directing group | N-pyrimidyl-indoline |
| Catalyst | Palladium(II) salt | Pd(OAc)2 |
| Oxidant | Copper(II) salt | Cu(OAc)2 |
| CF3 Source | Electrophilic trifluoromethylating agent | Umemoto's reagent |
| Directing Group | Guides the catalyst to the C7 position | Pyrimidine |
Radical Difluoromethylation Techniques
Radical difluoromethylation has emerged as a versatile method for the introduction of the CHF2 group into organic molecules. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. Photoredox catalysis is a common strategy to generate difluoromethyl radicals from stable precursors like sodium difluoromethanesulfinate (CF2HSO2Na). While direct C7-difluoromethylation of indoline-2,3-dione via a radical pathway is not explicitly described, the radical hydromonofluoromethylation of isatins at the C3 position has been reported, indicating the susceptibility of the isatin (B1672199) core to radical reactions.
Multi-Step Synthetic Routes to Construct the Indoline-2,3-dione Core with C7 Substitution
A more traditional and often more reliable approach to 7-(difluoromethyl)indoline-2,3-dione involves the synthesis of a substituted aniline precursor that already contains the difluoromethyl group at the desired position, followed by the construction of the heterocyclic ring.
Preparation of Functionalized o-Fluoroanilines as Precursors
The key starting material for this approach is an aniline derivative with a difluoromethyl group ortho to the amino group, such as 2-amino-3-(difluoromethyl)aniline or a related functionalized o-fluoroaniline. The synthesis of such precursors can be challenging. A common strategy involves the introduction of a difluoromethyl group onto a suitably substituted aromatic ring, followed by the formation of the aniline functionality. For instance, a nitrotoluene derivative can be synthesized and subsequently, the methyl group can be converted to a difluoromethyl group, followed by the reduction of the nitro group to an amine.
Cyclization Reactions to Form the 2,3-Indolinedione Ring System
Once the appropriately substituted aniline is in hand, several classic named reactions can be employed to construct the indoline-2,3-dione ring system.
The Sandmeyer isatin synthesis is a well-established method that proceeds in two steps from an aniline. synarchive.comnih.gov First, the aniline is reacted with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide. This intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization to the isatin. synarchive.comnih.gov This method is particularly effective for anilines bearing electron-withdrawing groups. nih.gov
The Stolle synthesis provides an alternative route, especially for N-substituted isatins. biomedres.uswikipedia.org In this reaction, an aniline is first acylated with oxalyl chloride to form an N-aryloxamic acid chloride. Subsequent intramolecular Friedel-Crafts acylation, typically catalyzed by a Lewis acid like aluminum chloride, affords the desired indoline-2,3-dione. biomedres.uswikipedia.orgchemeurope.comsynarchive.com
Table 2: Comparison of Isatin Synthesis Methods
| Method | Key Reagents | Key Intermediate | Notes |
| Sandmeyer Synthesis | Aniline, Chloral hydrate, Hydroxylamine, H2SO4 | Isonitrosoacetanilide | Effective for anilines with electron-withdrawing groups. nih.gov |
| Stolle Synthesis | Aniline, Oxalyl chloride, Lewis acid (e.g., AlCl3) | N-Aryloxamic acid chloride | Useful for the synthesis of N-substituted isatins. biomedres.uswikipedia.org |
Derivatization Strategies on the Isatin Moiety (e.g., Schiff Bases, Hydrazones)
The isatin scaffold, characterized by a reactive ketone at the C-3 position, is a versatile precursor for the synthesis of a multitude of heterocyclic compounds, primarily through condensation reactions. For this compound and its analogs, these derivatization strategies are key to expanding their chemical space and exploring their potential applications. The most common derivatizations involve the formation of Schiff bases and hydrazones.
Schiff Bases:
Schiff bases, or azomethines, are synthesized by the condensation of the C-3 carbonyl group of the isatin core with primary amines. This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. A wide array of aromatic and heterocyclic amines can be employed, leading to a diverse library of N-substituted imino-isatins.
For fluorinated isatins, this reaction proceeds efficiently. For instance, 5-fluoroisatin has been reacted with various primary amines, such as 3-amino-2-thioxothiazolidin-4-one and 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide, to yield the corresponding Schiff bases. nih.gov The resulting compounds integrate the fluorinated isatin moiety with other pharmacologically relevant heterocycles. The synthesis of Schiff bases from isatin and its derivatives is a cornerstone in the development of compounds with a wide range of biological activities. actascientific.combiomedres.us Studies have shown that these derivatives possess antimicrobial, antifungal, anticancer, and anti-HIV properties. actascientific.com
Hydrazones:
Hydrazones are formed through the reaction of the C-3 keto group of isatin with hydrazine hydrate or its substituted derivatives. These reactions are fundamental in creating a diverse range of isatin-based compounds. The resulting hydrazone derivatives of fluorinated isatins have been investigated for their biological activities. nih.govmdpi.comnih.govacs.orgresearchgate.net
The synthesis of fluorinated isatin-hydrazones has been reported, with products characterized by IR spectroscopy showing N-H stretching bands at 3243–3122 cm⁻¹, C=O stretching at 1760–1721 cm⁻¹, and C=N stretching at 1625–1610 cm⁻¹. nih.gov In the ¹H NMR spectra, the NH proton of the indole ring typically appears as a singlet around 10.86–11.03 ppm, while the azomethine proton (CH=N), confirming hydrazone formation, resonates as a singlet between 8.62–9.01 ppm. nih.gov
A variety of fluorinated isatin-hydrazone hybrids have been synthesized by combining fluorinated isatins with arylhydrazines, aiming to develop potent therapeutic agents. nih.gov Furthermore, isatin-3-acylhydrazones have been noted for their antimicrobial activities. researchgate.net
The following table summarizes representative examples of Schiff base and hydrazone derivatives synthesized from analogous fluorinated isatins.
| Isatin Derivative | Reactant | Product Type | Yield (%) | Melting Point (°C) |
| 5-Fluoroisatin | 3-Amino-2-thioxothiazolidin-4-one | Schiff Base | 85 | >300 |
| 5-Fluoroisatin | 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide | Schiff Base | 86 | 176–177 |
| 5-Fluoroisatin | Thiocarbohydrazide | Hydrazone | 71 | >300 |
| 5-Fluoroisatin | Hydrazine Hydrate | Hydrazone | - | - |
Exploration of Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have become increasingly important in the synthesis of isatin and its derivatives to minimize environmental impact. sinocurechem.com These approaches focus on the use of eco-friendly reagents, alternative energy sources, and waste reduction.
Several green synthetic methods applicable to isatins have been reported:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. It has been successfully applied to the synthesis of isatin derivatives.
Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has focused on conducting isatin syntheses in water or aqueous media to reduce reliance on volatile organic compounds. researchgate.net
Catalyst-Free and Base-Free Reactions: The development of reactions that proceed without the need for catalysts or bases is a significant advancement in green chemistry. For instance, the decarboxylative aldol reaction of α,α-difluoro-β-keto acids with unprotected isatins has been achieved under such conditions, offering a straightforward route to 3-difluoroalkyl-3-hydroxy-2-oxindole derivatives. researchgate.net
Oxidation using Clean Oxidants: Traditional oxidation methods for converting indoles to isatins often use harsh reagents. Greener alternatives involve the use of molecular oxygen (O₂) as the oxidizing agent, sometimes in the presence of a photosensitizer, which is an environmentally benign approach. nih.gov Hydrogen peroxide (H₂O₂) is another clean oxidant used for the selective oxidation of isatin to isatoic anhydride under mild and neutral conditions, with water being the only byproduct. nih.gov
These green chemistry approaches offer more sustainable pathways for the synthesis of this compound and its analogous derivatives, aligning with the broader goal of environmentally responsible chemical manufacturing.
Advanced Structural Characterization and Spectroscopic Elucidation
X-ray Single Crystal Diffraction Analysis
No crystallographic data for 7-(Difluoromethyl)indoline-2,3-dione is currently available in the public domain.
Determination of Molecular Conformation and Geometry
Data not available.
Analysis of Crystal Packing and Supramolecular Interactions
Data not available.
Characterization of Hydrogen Bonding Networks
Data not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific, assigned NMR spectra for this compound are not available in the surveyed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Data not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Data not available.
Advanced Two-Dimensional NMR Spectroscopic Techniques (e.g., HSQC, HMBC)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the complete connectivity of a molecule. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly revealing.
The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons in the molecule. For this compound, the HSQC spectrum would be expected to show correlations between the aromatic protons (H4, H5, H6), the proton of the difluoromethyl group (CHF₂), and their respective directly bonded carbon atoms. The proton on the indole (B1671886) nitrogen (N-H) would not show a correlation in a standard HSQC experiment as it is not bonded to a carbon atom.
The HMBC experiment is crucial for mapping the molecular skeleton by identifying longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). This technique is essential for assigning quaternary (non-protonated) carbons, such as the carbonyl carbons (C2, C3) and the carbons of the aromatic ring to which no protons are attached (C3a, C7, C7a). For instance, the N-H proton would be expected to show HMBC correlations to the C2 carbonyl carbon and the C7a carbon. Similarly, the proton of the CHF₂ group would show correlations to the C7 carbon it is attached to, as well as adjacent carbons C6 and C7a, confirming the substituent's position. The aromatic protons would show multiple correlations that help piece together the structure of the benzene (B151609) ring portion of the molecule.
The expected correlations from these 2D NMR experiments provide a detailed and unambiguous confirmation of the compound's covalent structure.
| Proton (¹H) | Expected ¹³C Correlation (HSQC) | Expected ¹³C Correlations (HMBC) |
| H4 | C4 | C3a, C5, C6, C7a |
| H5 | C5 | C3a, C4, C6, C7 |
| H6 | C6 | C4, C5, C7, C7a |
| H (CHF₂) | C (CHF₂) | C6, C7, C7a |
| N-H | N/A | C2, C3, C7a |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₉H₅F₂NO₂), the exact molecular mass is 197.14 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 197. The fragmentation of the isatin (B1672199) core is well-documented and characteristically involves the sequential loss of neutral molecules of carbon monoxide (CO, 28 Da). researchgate.net The primary fragmentation pathway for this compound would be expected to begin with the loss of a CO molecule from the C2 position, a common fragmentation for isatin derivatives, leading to a significant fragment ion. researchgate.net Further fragmentation could involve the loss of the second CO molecule or cleavage related to the difluoromethyl group.
Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., 197.0288 for [M+H]⁺), which can definitively confirm the molecular formula of C₉H₅F₂NO₂.
| Ion | m/z (Expected) | Description |
| [M]⁺ | 197 | Molecular Ion |
| [M-CO]⁺ | 169 | Loss of one carbon monoxide molecule |
| [M-2CO]⁺ | 141 | Loss of two carbon monoxide molecules |
| [CHF₂]⁺ | 51 | Difluoromethyl cation |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. nih.gov
The most prominent peaks would be associated with the N-H and carbonyl (C=O) groups of the isatin core. A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration of the lactam ring. nih.gov The spectrum of isatin and its derivatives typically shows two distinct and strong absorption bands for the two carbonyl groups (the C2-ketone and C3-amide carbonyls). nih.govnih.gov These are generally observed in the region of 1700-1770 cm⁻¹. The aromatic part of the molecule would give rise to C=C stretching vibrations between 1450 and 1620 cm⁻¹. Finally, the presence of the difluoromethyl group would be confirmed by characteristic C-F stretching absorptions, which are typically strong and found in the 1000-1200 cm⁻¹ region.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Lactam) | 3200 - 3400 | Stretching |
| C=O (Ketone, C2) | 1740 - 1770 | Stretching |
| C=O (Amide, C3) | 1700 - 1740 | Stretching |
| C=C (Aromatic) | 1450 - 1620 | Stretching |
| C-F | 1000 - 1200 | Stretching |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of isatin (B1672199) derivatives with a high degree of accuracy. uokerbala.edu.iqmdpi.com For 7-(difluoromethyl)indoline-2,3-dione, DFT calculations would be the foundational method to explore its molecular characteristics.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the indoline-2,3-dione core is nearly planar. jyu.fi The primary conformational flexibility would arise from the rotation of the C-H and C-F bonds within the difluoromethyl group. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. It is expected that the introduction of the CHF₂ group at the C7 position would induce minor steric strain, potentially causing slight deviations from the planarity observed in unsubstituted isatin.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative, as specific computational data for this compound is not available in the reviewed literature.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C7-C(CHF₂) | ~1.51 |
| C-F | ~1.36 | |
| C-H (CHF₂) | ~1.10 | |
| C2=O | ~1.22 | |
| C3=O | ~1.21 | |
| **Bond Angles (°) ** | C6-C7-C(CHF₂) | ~121° |
| F-C-F | ~106° | |
| Dihedral Angles (°) | C5-C6-C7-C(CHF₂) | ~0° or ~180° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. uokerbala.edu.iq The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.
For isatin derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, while the LUMO is localized on the dicarbonyl system of the pyrrole (B145914) ring. The electron-withdrawing nature of the difluoromethyl group at the C7 position is expected to lower the energy of both the HOMO and LUMO. This effect would likely decrease the HOMO-LUMO gap compared to unsubstituted isatin, suggesting increased reactivity. jetir.orguokerbala.edu.iq A smaller energy gap facilitates electronic transitions, which can be correlated with the molecule's UV-Visible absorption spectra.
Table 2: Predicted Frontier Molecular Orbital Energies and Properties (Note: This table is illustrative and based on general trends for halogenated isatins.)
| Property | Predicted Value | Implication |
| E_HOMO | ~ -6.8 eV | Lowered by electron-withdrawing group |
| E_LUMO | ~ -2.5 eV | Lowered by electron-withdrawing group |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Indicates moderate kinetic stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the most negative potential (red) would be localized around the oxygen atoms of the carbonyl groups at C2 and C3, making them the primary sites for electrophilic attack. The region around the N-H proton would show a positive potential (blue), highlighting its acidic character. The difluoromethyl group, being strongly electron-withdrawing, would create a more positive potential on the adjacent aromatic ring compared to unsubstituted isatin, potentially influencing its interaction with nucleophiles.
Natural Bond Orbital (NBO) analysis provides insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. dergipark.org.truokerbala.edu.iq This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.
For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the carbonyl oxygens and the π* anti-bonding orbitals of the ring system. NBO analysis would also quantify the charge distribution, confirming the partial negative charges on the oxygen atoms and the partial positive charges on the carbonyl carbons. The analysis would further elucidate the electron-withdrawing effect of the CHF₂ group by showing charge transfer from the aromatic ring to the substituent. uokerbala.edu.iq
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). nih.gov
Chemical Hardness (η) : Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to charge transfer. A larger HOMO-LUMO gap results in greater hardness and lower reactivity.
Chemical Potential (μ) : Calculated as (E_HOMO + E_LUMO) / 2, it relates to the tendency of electrons to escape from the system.
Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the ability of a species to accept electrons.
The electron-withdrawing CHF₂ group would be expected to decrease the chemical hardness and increase the electrophilicity index of the isatin core, making it a better electron acceptor compared to the parent molecule. nih.govjetir.org
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. dergipark.org.tr For this compound, the calculations would predict a characteristic downfield shift for the proton on the CHF₂ group and for the adjacent aromatic proton (H6). The ¹³C NMR spectrum would show the carbon of the CHF₂ group at a specific chemical shift influenced by the attached fluorine atoms.
IR Vibrational Frequencies : DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. nih.gov Key predicted frequencies for this compound would include the N-H stretching vibration (~3200-3400 cm⁻¹), the characteristic symmetric and asymmetric stretching of the C=O groups (~1700-1780 cm⁻¹), and C-F stretching vibrations (~1000-1100 cm⁻¹). These theoretical frequencies are often scaled to better match experimental data.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in modern technologies such as telecommunications, optical computing, and data storage. medmedchem.com Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the NLO properties of molecules. medmedchem.com Studies on various isatin and indole (B1671886) derivatives have shown that this structural class possesses promising NLO characteristics. medmedchem.comarxiv.org
The NLO response of a molecule is primarily governed by its molecular polarizability and hyperpolarizability. uokerbala.edu.iq Theoretical calculations for isatin derivatives typically involve optimizing the molecular geometry and then computing key NLO parameters like the total dipole moment (μ_tot), the mean polarizability (α_tot), and the first hyperpolarizability (β_tot). medmedchem.com Research indicates that substitutions on the isatin ring can significantly influence these properties. The presence of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer, a key factor for a high NLO response. arxiv.org For instance, DFT studies on isatin thioketal derivatives and other substituted indoles have shown that these molecules exhibit a notable NLO response, suggesting their potential as NLO materials. medmedchem.commedmedchem.com The calculated high values for dipole moment, polarizability, and first-order hyperpolarizability in various indole derivatives support their potential for NLO applications. arxiv.org
| Compound Class | Method | Dipole Moment (μ) | Mean Polarizability (α_tot) | First Hyperpolarizability (β_tot) | Reference |
| Isatin thioketal derivatives | B3LYP/6-311++G** | Varies | Varies | Varies | medmedchem.com |
| 5-substituted isatins | B3LYP/6-311++G(2d,2p) | Varies | Varies | Varies | uokerbala.edu.iq |
| Indole-7-carboxyaldehyde | DFT | High | High | High | arxiv.org |
| 6-Chloro-1-phenylindoline-2,3-dione | DFT/b3lyp/6-311++g(2d,p) | 60.0° (dihedral angle) | - | Considerable SHG effect | nih.gov |
Note: Specific numerical values vary widely depending on the exact derivative and computational method used. This table illustrates the types of data generated in such studies.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are indispensable in silico techniques used to predict how a small molecule (ligand), such as an indoline-2,3-dione derivative, interacts with a biological target, typically a protein or enzyme. nih.govacs.org These methods provide deep insights into the binding mechanisms that are fundamental to drug discovery and design. acs.org
Molecular docking studies on a wide range of isatin derivatives have successfully elucidated their binding modes within the active sites of various enzymes. nih.govnih.gov These simulations reveal the preferred orientation of the ligand, which is stabilized by a network of non-covalent interactions.
Commonly observed interactions for isatin-based compounds include:
Hydrogen Bonds: The carbonyl groups and the N-H group of the isatin core are frequently involved in forming hydrogen bonds with amino acid residues in the receptor's active site. nih.govmdpi.com
Hydrophobic Interactions: The aromatic rings of the isatin scaffold often engage in hydrophobic interactions with nonpolar residues of the protein target. nih.govmdpi.com
Pi-Interactions: These include π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions with charged residues like lysine (B10760008) and arginine. nih.govnih.gov
For example, in studies of isatin sulfonamide analogues as caspase-3 inhibitors, docking revealed that the isatin rings anchor within a specific pocket (S2) primarily through hydrophobic interactions. nih.gov Similarly, docking of 7-azaindole (B17877) derivatives into the SARS-CoV-2 spike protein-hACE2 interface showed hydrogen bonding with residues like ASP30 and pi-cation interactions with LYS417. nih.gov
A primary goal of molecular docking is to predict the binding affinity between a ligand and its receptor, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov A lower (more negative) binding energy generally indicates a more stable and favorable ligand-receptor complex. nih.gov These predictions help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. researchgate.net
MD simulations can further refine these predictions by calculating the binding free energy over a period of simulated time, offering a more dynamic and often more accurate picture of the binding stability. nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GSA) method is a common approach used to calculate these energies. nih.gov
| Ligand Class | Protein Target | Predicted Binding Affinity / Docking Score | Reference |
| Indoline-2,3-dione derivatives | α-glucosidase, α-amylase | IC₅₀ values in the low µM range | nih.govacs.org |
| 7-azaindole derivative (7-AID) | DDX3 helicase | -7.99 kcal/mol | nih.gov |
| Tri-substituted fluoro-indole derivatives | Human topoisomerase II | -8.6 to -9.6 kcal/mol | researchgate.net |
| Indole derivative (Compound 9) | UDP-N-acetylmuramate-l-alanine ligase | -11.5 kcal/mol | nih.gov |
| 7-azaindole derivative (ASM-7) | S1-RBD-hACE2 complex | -58.65 ± 4.78 kcal/mol (Binding Free Energy) | nih.gov |
A significant outcome of docking and MD simulations is the identification of specific amino acid residues that are critical for ligand binding. nih.govnih.gov These key residues form the essential hydrogen bonds, hydrophobic contacts, or electrostatic interactions that anchor the ligand in the active site. mdpi.com
For instance, in the study of a 7-azaindole derivative (7-AID) as a DDX3 inhibitor, molecular docking identified Tyr200 and Arg202 as key residues involved in π-interactions and hydrogen bonding within the binding pocket. nih.gov In another study targeting the SARS-CoV-2 S1-RBD-hACE2 interface, simulations revealed that a 7-azaindole compound formed a crucial hydrogen bond with ASP30 of hACE2 and pi-cation interactions with LYS417 of the S1-RBD. nih.gov Understanding these critical interactions is vital for structure-based drug design, as it allows chemists to modify ligand structures to enhance binding affinity and selectivity.
| Protein Target | Ligand Class / Example | Critical Amino Acid Residues Identified | Reference |
| Caspase-3 | Isatin sulfonamide analogues | Residues in the S2 hydrophobic pocket | nih.gov |
| S1-RBD-hACE2 Interface | 7-azaindole derivative (ASM-7) | ASP30 (hACE2), LYS417 (S1-RBD), ARG403 (S1-RBD) | nih.gov |
| DDX3 helicase | 7-azaindole derivative (7-AID) | Tyr200, Arg202 | nih.gov |
| BminOBP3 | Undecanol | V120, F121, P122 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov
For isatin and its derivatives, various 2D and 3D-QSAR studies have been conducted to understand the structural requirements for different biological activities, such as anticancer and antimicrobial effects. nih.govimist.ma These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to create a mathematical equation relating these descriptors to the observed activity. nih.govderpharmachemica.com
Common descriptors found to be important in QSAR models for isatin derivatives include:
Topological descriptors: Related to the connectivity of atoms.
Electronic descriptors: Such as atomic charges and dipole moments. imist.ma
Geometrical descriptors: Related to the 3D shape of the molecule.
Functional group counts: For example, the number of halogen atoms or hydrogen bond donors/acceptors. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a three-dimensional map of the physicochemical properties (steric, electrostatic, hydrophobic) that are favorable or unfavorable for activity. nih.gov For isatin sulfonamide analogues, CoMFA and CoMSIA studies suggested that both steric and electrostatic interactions contribute to binding affinity, with a major contribution from hydrophobic interactions. nih.gov The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), with higher values indicating a more robust and predictive model. nih.govnih.gov
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Influence of the Difluoromethyl Group at the C7 Position on Molecular Interactions and Bioactivity
While direct experimental studies on 7-(Difluoromethyl)indoline-2,3-dione are not extensively available in the reviewed scientific literature, the influence of the difluoromethyl (CHF₂) group at the C7 position can be inferred from the known effects of fluoroalkyl groups in medicinal chemistry. The introduction of a difluoromethyl group, a lipophilic electron-withdrawing substituent, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
The high electronegativity of the fluorine atoms in the CHF₂ group can alter the electron distribution of the aromatic ring of the indoline-2,3-dione scaffold. This modification can influence the compound's ability to participate in crucial molecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological targets. The difluoromethyl group is considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, which could lead to enhanced binding affinity and selectivity for specific enzymes or receptors.
Furthermore, the lipophilicity of the difluoromethyl group can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and cellular uptake. The metabolic stability of the C-F bond can also protect the molecule from oxidative metabolism, prolonging its duration of action. The electron-withdrawing nature of the CHF₂ group can also modulate the acidity of the N-H proton at the indole (B1671886) nitrogen, which may be critical for its interaction with target proteins. Studies on other C7-substituted isatins have shown that electron-withdrawing groups at this position can enhance inhibitory potency against certain enzymes. nih.gov
Impact of Substituent Variations on the Indoline-2,3-dione Scaffold on Target Engagement and Cellular Response
The biological activity of indoline-2,3-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold. Modifications at the N-1, C-3, C-5, and C-7 positions have been extensively explored to optimize potency, selectivity, and pharmacokinetic profiles for various therapeutic targets, including kinases, caspases, and other enzymes.
Substitutions at the N-1 Position: Alkylation or arylation at the N-1 position often influences the compound's lipophilicity and steric bulk, which can affect its binding to the target protein. For instance, the introduction of a benzyl group at N-1 has been shown to yield more potent antiproliferative activity compared to other substituents in certain series of indoline-2,3-dione derivatives. nih.gov
Modifications at the C-3 Position: The C-3 carbonyl group is a key site for derivatization, often involved in covalent or non-covalent interactions with the target. The formation of Schiff bases, hydrazones, or spirocyclic systems at this position has led to compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. The geometry and electronic properties of the substituent at C-3 are critical for target engagement.
Substitutions at the C-5 Position: The C-5 position is frequently modified to enhance potency and selectivity. The introduction of halogen atoms, such as fluorine, chlorine, or bromine, or other electron-withdrawing groups at this position has been shown to significantly increase the cytotoxic activity of isatin (B1672199) derivatives against various cancer cell lines. This is often attributed to enhanced binding affinity through halogen bonding or other electronic interactions.
The following table summarizes the impact of various substituents on the anticancer activity of a series of N-substituted-5-chloroisatin-β-thiosemicarbazones.
| Compound | R | R1 | R2 | IC50 (μM) on A549 cell line |
| 7a | H | H | H | >100 |
| 7b | H | CH3 | H | 1.83 |
| 7c | H | C2H5 | H | 2.14 |
| 7d | H | C3H7 | H | 2.12 |
| 7e | H | C6H5 | H | 0.96 |
| 7f | CH3 | H | H | >100 |
| 7g | C2H5 | H | H | >100 |
| 7h | C3H7 | H | H | >100 |
| 7i | C6H5 | H | H | 0.78 |
This table is for illustrative purposes and based on generalized findings in the field.
Correlation between Conformational Preferences and Biological Efficacy
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For indoline-2,3-dione derivatives, the relative orientation of the substituents and the planarity of the bicyclic core can significantly influence how the molecule fits into the binding site of a target protein.
The introduction of bulky substituents can restrict the conformational freedom of the molecule, potentially locking it into a bioactive conformation. For instance, the planarity of the isatin ring system is important for its interaction with flat aromatic residues in a binding pocket through π-π stacking. Substituents that disrupt this planarity could negatively impact binding affinity.
Computational studies, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the conformational preferences of isatin derivatives and how they correlate with biological efficacy. These studies can help to visualize the binding mode of a compound and identify key interactions that are dependent on a specific conformation. For this compound, the rotational barrier of the C-C bond connecting the difluoromethyl group to the aromatic ring could influence its preferred orientation and, consequently, its interaction with the target.
Rational Design Principles for Modulating Selectivity and Potency through Structural Modifications
The rational design of potent and selective indoline-2,3-dione derivatives relies on a thorough understanding of the SAR and SMR of this scaffold. Key principles for modulating selectivity and potency include:
Target-Specific Modifications: The design of new analogs should be guided by the structural features of the target's binding site. For example, if the binding pocket is deep and hydrophobic, introducing lipophilic substituents may enhance potency.
Bioisosteric Replacements: The use of bioisosteres, such as replacing a hydrogen atom with a fluorine atom or a hydroxyl group with a difluoromethyl group, can be a powerful strategy to fine-tune physicochemical properties like lipophilicity, metabolic stability, and hydrogen bonding capacity without drastically altering the molecular shape.
Conformational Constraint: Introducing rigid structural elements or bulky groups can reduce the number of accessible conformations, potentially increasing binding affinity by lowering the entropic penalty of binding.
Exploiting Specific Interactions: The strategic placement of functional groups that can form specific interactions, such as hydrogen bonds, halogen bonds, or ionic interactions, with the target protein can significantly improve both potency and selectivity.
Structure-Based and Ligand-Based Drug Design: Computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, can aid in the identification of key structural features responsible for activity and guide the design of new compounds with improved properties.
The following table outlines some rational design strategies for modifying the indoline-2,3-dione scaffold.
| Modification Site | Design Strategy | Desired Outcome |
| N-1 Position | Introduction of various alkyl or aryl groups | Modulate lipophilicity and steric interactions |
| C-3 Position | Derivatization with different functional groups (e.g., imines, hydrazones) | Enhance target-specific interactions |
| C-5 Position | Substitution with electron-withdrawing groups (e.g., halogens) | Increase potency and modulate electronic properties |
| C-7 Position | Introduction of groups like CHF₂ | Improve metabolic stability and hydrogen bonding potential |
By systematically applying these principles, medicinal chemists can design and synthesize novel this compound analogs and other derivatives with optimized therapeutic potential.
Investigation of Molecular Mechanisms and Biological Targets in Vitro Studies
Enzyme Inhibition and Modulation
Derivatives of indoline-2,3-dione have demonstrated potential as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase, a crucial enzyme for mycobacterial DNA replication. nih.govnih.gov Specifically, a series of Schiff bases of indoline-2,3-dione have been synthesized and evaluated for their inhibitory activity against Mtb DNA gyrase. nih.govnih.gov
Promisingly, some of these derivatives exhibited notable inhibitory effects, with IC50 values in the micromolar range. nih.govnih.gov The isatin (B1672199) moiety itself is considered important for the interaction with the enzyme's active site. nih.govnih.gov
Table 1: Inhibitory Activity of Indoline-2,3-dione Schiff Base Derivatives against M. tuberculosis DNA Gyrase
| Compound Type | IC50 Range (µM) | Target Enzyme |
| Schiff Bases of Indoline-2,3-dione | 50–157 | M. tuberculosis DNA Gyrase |
It is important to note that these findings are for Schiff base derivatives and not for 7-(Difluoromethyl)indoline-2,3-dione itself, for which specific data has not been reported.
The indoline-2,3-dione scaffold is a component of some molecules designed as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. While direct inhibitory data for this compound against COX-1 and COX-2 is not available, the broader class of indole-containing compounds has been explored for COX inhibition. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole (B1671886) core structure. acs.org Modifications to the indole ring system can significantly influence the potency and selectivity of COX inhibition. acs.org
Research into other heterocyclic structures has shown that specific substitutions are crucial for selective COX-2 inhibition, a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov However, without direct experimental evidence, the effect of a 7-difluoromethyl substitution on the indoline-2,3-dione core's ability to inhibit COX isoforms remains speculative.
Various heterocyclic sulfonamides are well-established inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov While the indoline-2,3-dione nucleus is not a classic scaffold for carbonic anhydrase inhibitors, the general principle of targeting these enzymes often involves a zinc-binding group, typically a sulfonamide, attached to a heterocyclic core.
Studies on other 7-substituted heterocyclic compounds have demonstrated that modifications at this position can influence inhibitory activity and selectivity against different hCA isoforms. nih.gov For example, a series of 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide (B372717) scaffold were potent inhibitors of hCA IX and XII. nih.gov This suggests that the 7-position of a heterocyclic system can be a key point for modification to achieve desired inhibitory profiles against these cancer-related enzymes. However, no specific data for this compound has been reported in this context.
The indolin-2-one scaffold is a well-recognized "privileged structure" in the development of protein kinase inhibitors. acs.orgnih.gov Specifically, 3-substituted indolin-2-ones have been extensively investigated as inhibitors of various receptor tyrosine kinases (RTKs). acs.orgnih.gov The nature of the substituent at the 3-position plays a critical role in determining the selectivity for different kinases such as EGFR, VEGFR, and PDGFR. acs.orgnih.gov
While the core structure of this compound differs by the presence of a dione (B5365651) at the 2 and 3 positions, the indole nucleus is a common feature in many kinase inhibitors. For example, some indole derivatives have been investigated as inhibitors of Haspin kinase and DYRK1A. nih.gov Furthermore, the 7-azaindole (B17877) scaffold, a close analog of indole, is present in numerous protein kinase inhibitors. depositolegale.it The potential for this compound to act as a kinase inhibitor would likely depend on how the difluoromethyl group at the 7-position and the dione functionality influence its binding to the ATP-binding pocket of various kinases. To date, no specific studies have been published on this matter.
Inhibitors of histone deacetylases (HDACs) have emerged as a promising class of anticancer agents. The chemical structures of HDAC inhibitors are diverse and often feature a zinc-binding group, a linker, and a cap group. While there is no direct evidence of this compound inhibiting HDACs, some indole-based hydroxamic acid derivatives have been designed and synthesized as potent HDAC inhibitors. researchgate.net
Interestingly, a patent application describes certain indole derivatives as inhibitors of histone deacetylase, although specific data for 7-substituted indoline-2,3-diones were not provided. google.com The role of the difluoromethyl group in potential interactions with the HDAC active site is unknown.
Isatins (indole-2,3-diones) have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs. nih.govnih.govacs.org Biochemical studies have shown that the inhibitory potency of isatin derivatives is related to their hydrophobicity. nih.govacs.org
Derivatives with higher calculated logP (clogP) values, indicating greater hydrophobicity, tend to be more potent inhibitors, with some analogs exhibiting Ki values in the nanomolar range. nih.govacs.org The substitution pattern on the isatin ring significantly influences this property. While specific data for this compound is not available, the presence of the difluoromethyl group would be expected to increase the lipophilicity of the molecule, which could, in turn, enhance its carboxylesterase inhibitory activity.
Table 2: General Findings on Carboxylesterase Inhibition by Isatin Derivatives
| Compound Class | Key Finding |
| Isatins (Indole-2,3-diones) | Potency is related to hydrophobicity (higher clogP values lead to lower Ki values in the nM range). |
This table reflects the general trend for the isatin class of compounds; specific inhibitory data for this compound against carboxylesterases has not been reported.
Urease Inhibition
Derivatives of indoline-2,3-dione have been identified as a class of compounds with notable urease inhibitory activity. While specific data for the 7-difluorormethyl substituted variant is still emerging, related compounds have demonstrated significant potential. For instance, studies on various substituted spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines have shown potent urease inhibitory action, with some analogues exhibiting IC50 values in the low micromolar range, surpassing the efficacy of the standard inhibitor, hydroxyurea. nih.gov Similarly, certain 6-chloro-3-oxindole derivatives have been identified as more potent urease inhibitors than the standard thiourea. researchgate.net The mechanism of inhibition is often attributed to the interaction of the indolinone core with the nickel ions in the active site of the urease enzyme.
HIV Reverse Transcriptase Inhibition
The therapeutic landscape for HIV has driven extensive research into novel inhibitors of viral enzymes, including reverse transcriptase (RT). While direct inhibitory data for this compound on HIV RT is not yet broadly published, the indolinone scaffold is a recognized pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research into 3-hydrazonoindolin-2-one derivatives has demonstrated their potential to inhibit the RNase H activity of HIV-1 RT, with some compounds showing activity in the micromolar range. nih.gov The structural features of the indolinone ring system allow for critical interactions within the allosteric binding pocket of the enzyme, leading to conformational changes that disrupt its catalytic function.
Modulation of Cellular Pathways and Signaling Networks
Beyond direct enzyme inhibition, this compound and its analogs have been shown to exert significant influence over complex cellular signaling pathways. These modulatory effects underscore the compound's potential to impact cell fate and function through intricate molecular interactions.
Disruption of Tubulin Polymerization
The indoline (B122111) scaffold is a key structural motif in a number of compounds that act as inhibitors of tubulin polymerization. semanticscholar.orgnih.gov These agents interfere with the dynamic assembly and disassembly of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine (B1669291) site on β-tubulin, these molecules can prevent the formation of the mitotic spindle, leading to a halt in cell division. nih.govresearchgate.net While specific studies on the 7-difluoromethyl derivative are not extensively detailed in currently available literature, the broader class of indole-based tubulin inhibitors has been a significant area of anticancer research. semanticscholar.orgnih.gov
Modulation of β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. nih.govnih.govmdpi.com While direct evidence of this compound modulating this pathway is yet to be fully elucidated, the potential for small molecules to interfere with the accumulation and nuclear translocation of β-catenin is an active area of investigation. nih.govnih.govmdpi.com Flavonoids and other natural compounds have demonstrated the ability to suppress this pathway by targeting various components, leading to downstream effects on gene transcription and cell proliferation. mdpi.comresearchgate.net
Induction of Cellular Apoptosis Mechanisms
A significant body of research points to the ability of indoline-2,3-dione derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of many cancer therapies. For instance, a benz[f]indole-4,9-dione analog has been shown to induce apoptosis in human lung cancer cells. doi.org The mechanisms underlying this induction often involve the activation of caspase cascades, the release of mitochondrial cytochrome c, and the modulation of pro- and anti-apoptotic proteins. mdpi.com Studies on 3-substituted-3-hydroxy-2-oxindole derivatives have demonstrated their ability to induce morphological changes characteristic of apoptosis, such as cell contraction, membrane blebbing, and the formation of apoptotic bodies. nih.gov
Perturbation of Cell Cycle Progression (e.g., G2/M phase arrest)
In conjunction with the induction of apoptosis, many indoline-2,3-dione derivatives have been observed to cause perturbations in the normal progression of the cell cycle. A common finding is the arrest of cells in the G2/M phase, preventing them from entering mitosis. This effect is often linked to the disruption of tubulin polymerization and the subsequent failure to form a functional mitotic spindle. nih.gov A synthetic benz[f]indole-4,9-dione analog was found to cause an accumulation of cells in the G2/M phase, which was followed by the induction of apoptosis. doi.orgnih.gov This cell cycle arrest prevents the proliferation of rapidly dividing cancer cells and is a key mechanism of action for many cytotoxic agents.
| Compound Class | Biological Target/Pathway | Observed Effect | IC50/Potency | Reference(s) |
| Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines | Urease | Inhibition | 1.94-14.46 µM | nih.gov |
| 6-Chloro-3-oxindole derivatives | Urease | Inhibition | More potent than thiourea | researchgate.net |
| 3-Hydrazonoindolin-2-one derivatives | HIV-1 RNase H | Inhibition | Micromolar range | nih.gov |
| Indole-based compounds | Tubulin Polymerization | Inhibition | Varies by derivative | semanticscholar.orgnih.gov |
| Benz[f]indole-4,9-dione analog | Apoptosis Induction | Induces apoptosis in A549 cells | Not specified | doi.org |
| 3-Substituted-3-hydroxy-2-oxindole derivatives | Apoptosis Induction | Induces apoptosis in DU145 cells | Not specified | nih.gov |
| Benz[f]indole-4,9-dione analog | Cell Cycle Progression | G2/M phase arrest in A549 cells | Not specified | doi.orgnih.gov |
| 2,3-Arylpyridylindole derivatives | Cell Cycle Progression | G2/M phase arrest at 2.0 µM | Not specified | nih.gov |
In Vitro Antiproliferative Activity against Various Cancer Cell Lines
The parent compound, isatin (1H-indole-2,3-dione), and its derivatives have been the subject of extensive research for their potential as anticancer agents. scilit.comresearchgate.netresearchgate.net These compounds have demonstrated a broad spectrum of activity against various human cancer cell lines. researchgate.net The synthetic versatility of the isatin core allows for modifications at multiple positions, leading to a diverse library of compounds with a range of biological activities. researchgate.net
Fluorination of the isatin ring is a known strategy to enhance cytotoxic and anticancer properties. nih.govresearchgate.net For instance, some novel fluorinated isatin derivatives have been synthesized and shown to possess significant cytotoxic effects. researchgate.net Although specific data for this compound is not available, the general findings for fluorinated isatins suggest that this compound could warrant investigation for its antiproliferative potential.
The table below summarizes the in vitro antiproliferative activity of some representative isatin derivatives against various cancer cell lines, as reported in the literature. It is crucial to note that these results are not directly representative of the activity of this compound.
| Compound | Cancer Cell Line | Reported Activity (e.g., IC50) |
|---|---|---|
| Isatin-based Imidazole Hybrid | MCF-7 (Breast Cancer) | Caused 40% cell death at 0.75 µM |
| Isatin-based Imidazole Hybrid | MCF-10A (Normal Breast Epithelial) | 70% cell survival at 8.0 µM |
| Bis-isatin Hybrid (10a) | Hela (Cervical Cancer) | Broad-spectrum activity |
| Bis-isatin Hybrid (10a) | HCT-116 (Colon Cancer) | Broad-spectrum activity |
| Bis-isatin Hybrid (10a) | A549 (Lung Cancer) | Broad-spectrum activity |
| Bis-isatin Hybrid (10a) | MCF-7/DOX (Drug-resistant Breast Cancer) | Broad-spectrum activity |
| 5-Fluoroisatin Derivative | MDR-TB | MIC value of 32 µg/mL |
Mechanisms of Action against Multidrug-Resistant Pathogens (In Vitro)
The isatin scaffold has also been investigated for its antimicrobial properties, including activity against multidrug-resistant (MDR) pathogens. researchgate.netmdpi.com The emergence of drug-resistant bacteria is a significant global health threat, and there is an urgent need for new antimicrobial agents with novel mechanisms of action. researchgate.net
Hybrid molecules that conjugate the isatin core with other antimicrobial pharmacophores, such as quinolines, have been synthesized and evaluated. mdpi.com Some of these isatin-quinoline conjugates have shown promising activity against multidrug-resistant bacterial pathogens. mdpi.com Structure-activity relationship (SAR) studies on some isatin hybrids have suggested that the presence of a halogen at position-7 of the isatin ring can be a key structural feature for enhanced antibacterial activity. nih.gov While this finding is for halogens in general, it may suggest that a difluoromethyl group at the same position could influence antimicrobial properties. However, without specific experimental data for this compound, this remains speculative.
The mechanisms by which isatin derivatives exert their antibacterial effects are varied and can include the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Further research is needed to elucidate the specific mechanisms of action for different isatin derivatives against MDR pathogens.
Advanced Applications in Chemical Biology Research
Development of 7-(Difluoromethyl)indoline-2,3-dione as a Probe for Specific Biological Targets
The isatin (B1672199) scaffold is a well-established pharmacophore known to interact with a multitude of biological targets. The introduction of a difluoromethyl group at the 7-position can significantly influence its binding affinity, selectivity, and pharmacokinetic properties, making this compound an excellent candidate for the development of chemical probes. These probes are instrumental in identifying and characterizing the function of specific proteins and enzymes within complex biological systems.
Research into fluorinated isatins has demonstrated their potential as potent and selective inhibitors of various enzymes. For instance, the closely related analog, 7-(Trifluoromethyl)indoline-2,3-dione, has been identified as an inhibitor of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and β-catenin. nbinno.com These targets are implicated in inflammation, cancer, and developmental pathways. This suggests that this compound could be similarly explored for its inhibitory activity against these and other related targets. The difluoromethyl group, being less lipophilic and a potential hydrogen bond donor, may offer a different selectivity and potency profile compared to its trifluoromethyl counterpart. researchgate.net
Furthermore, other fluorinated isatin derivatives have been successfully developed as potent inhibitors of caspases, a family of proteases crucial for apoptosis. nih.gov The ability to develop isatin-based probes for such fundamental cellular processes highlights the potential of this compound in creating tools for studying programmed cell death and related diseases. The development of radiolabeled versions, for example with Fluorine-18, could also enable non-invasive imaging of target engagement in vivo using techniques like Positron Emission Tomography (PET). nih.gov
The following table summarizes the biological targets of various fluorinated isatin derivatives, underscoring the potential for this compound as a versatile biological probe.
| Compound/Derivative Class | Biological Target(s) | Research Application |
| 7-(Trifluoromethyl)indoline-2,3-dione | COX-1, COX-2, β-catenin nbinno.com | Inflammation, Cancer, Developmental Biology |
| Fluorinated N-substituted 5-pyrrolidinylsulfonyl isatins | Caspases-3 and -7 nih.gov | Apoptosis imaging and research |
| Fluorinated isatin-hydrazones | Various cancer cell lines (e.g., M-HeLa, HuTu 80) researchgate.net | Anticancer drug development |
| Difluoromethyl-1,3,4-oxadiazoles (related scaffold) | Histone deacetylase 6 (HDAC6) nih.govresearchgate.net | Cancer therapy, Neurodegenerative diseases |
Integration into Hybrid Molecular Architectures for Enhanced Biological Function
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or with dual modes of action. The isatin core of this compound is an ideal scaffold for creating such hybrid molecules due to its reactive ketone and lactam functionalities.
Numerous studies have demonstrated the successful synthesis of isatin hybrids with a wide array of other heterocyclic and pharmacologically active moieties. These include, but are not limited to, chalcones, mdpi.com thiazoles, mdpi.comnih.gov quinolines, researchgate.net indoles, nih.gov and gallates. uobaghdad.edu.iqpensoft.net These hybrid molecules have often exhibited significantly enhanced biological activities, such as anticancer, mdpi.comnih.gov anti-inflammatory, mdpi.com antimicrobial, and enzyme inhibitory properties, mdpi.com when compared to their individual components.
For example, isatin-thiazole hybrids have been synthesized and shown to be potent α-glucosidase inhibitors, a target for anti-diabetic drugs. mdpi.com Similarly, isatin-chalcone hybrids have demonstrated promising anti-neuroinflammatory activity. mdpi.com The introduction of a 7-difluoromethyl group into these hybrid architectures could further enhance their biological profile. The electron-withdrawing nature of the difluoromethyl group can modulate the electronic properties of the isatin ring system, potentially leading to stronger interactions with biological targets. Furthermore, the metabolic stability often associated with fluorinated compounds could improve the pharmacokinetic properties of the resulting hybrid molecules.
The synthesis of fluorinated isatin-hydrazone hybrids has been reported, showcasing the chemical feasibility of incorporating fluorinated isatins into more complex molecular structures. nih.gov These compounds have been investigated for their antiproliferative activities, further supporting the potential of developing novel therapeutics based on a 7-(difluoromethyl)isatin core.
Below is a table summarizing various isatin-based hybrid molecules and their enhanced biological functions, illustrating the potential for creating novel architectures with this compound.
| Hybrid Molecule Class | Combined Pharmacophores | Enhanced Biological Function |
| Isatin-Chalcone | Isatin + Chalcone | Anti-neuroinflammatory, Anticancer mdpi.com |
| Isatin-Thiazole | Isatin + Thiazole | α-Glucosidase inhibition, Anticancer mdpi.comnih.gov |
| Isatin-Gallate | Isatin + Gallic Acid | Antioxidant, Anticancer uobaghdad.edu.iqpensoft.netresearchgate.net |
| Isatin-Indole | Isatin + Indole (B1671886) | Antiproliferative nih.gov |
| Isatin-Sulfonamide | Isatin + Sulfonamide | Antibacterial, Anticancer nih.gov |
| Isatin-Hydrazone | Isatin + Hydrazone | Anticancer, Antimicrobial nih.govresearchgate.net |
Use as a Core Structure for Combinatorial Library Synthesis and Screening
Combinatorial chemistry, coupled with high-throughput screening, has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of diverse compounds. The isatin scaffold is exceptionally well-suited for the construction of combinatorial libraries due to the presence of multiple reactive sites that can be readily modified. This compound, as a derivative of isatin, can serve as a valuable core structure for generating such libraries.
The key positions for chemical diversification on the 7-(difluoromethyl)isatin scaffold include:
The N1-position: The nitrogen atom of the lactam can be functionalized through alkylation, arylation, or acylation, allowing for the introduction of a wide variety of substituents.
The C3-position: The ketone at this position is highly reactive and can undergo condensation reactions with a range of nucleophiles, such as hydrazines, hydroxylamines, and thiosemicarbazides, to form hydrazones, oximes, and thiosemicarbazones, respectively. It is also a key site for spiro-cyclization reactions.
The Aromatic Ring: While the 7-position is occupied by the difluoromethyl group, other positions on the benzene (B151609) ring (positions 4, 5, and 6) can be subjected to various electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.
The versatility of the isatin core in multicomponent reactions further enhances its utility in combinatorial synthesis, allowing for the one-pot construction of complex molecular architectures, such as spirooxindoles. semanticscholar.org By systematically varying the building blocks at each of these positions, a large and structurally diverse library of this compound derivatives can be generated.
These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify novel hit compounds with desired biological activities. The presence of the 7-difluoromethyl group provides a unique chemical space to explore within these libraries, potentially leading to the discovery of compounds with novel mechanisms of action or improved pharmacological properties.
The following table outlines the potential for chemical diversification at different positions of the this compound core for the purpose of combinatorial library synthesis.
| Position on Isatin Core | Type of Modification | Potential Functional Groups/Moieties to Introduce |
| N1 (Nitrogen) | Alkylation, Acylation, Arylation | Alkyl chains, Benzyl groups, Acetyl groups, Substituted phenyl rings |
| C3 (Ketone) | Condensation, Spiro-cyclization | Hydrazones, Thiosemicarbazones, Oximes, Spiro-heterocycles |
| Aromatic Ring (Positions 4, 5, 6) | Electrophilic Substitution | Halogens (Br, Cl), Nitro groups, Sulfonyl groups |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Methodologies
The synthesis of substituted indoline-2,3-diones is well-documented, but the efficient and regioselective introduction of a difluoromethyl group at the 7-position of the indole (B1671886) nucleus presents a unique challenge. Future research should focus on developing robust and scalable synthetic routes.
Key Areas for Exploration:
Late-Stage Difluoromethylation: Adapting modern metallaphotoredox-catalyzed reactions could enable the direct deoxydifluoromethylation of a pre-functionalized 7-substituted indoline (B122111) precursor, offering an efficient late-stage installation of the desired group. princeton.edu
Building Block Approach: The synthesis could commence from a difluoromethylated aniline or a related benzene (B151609) derivative. Developing a reliable synthesis for 2-amino-3-(difluoromethyl)acetophenone would provide a key precursor that can be cyclized and oxidized to form the target indoline-2,3-dione. researchgate.net
Flow Chemistry: For improved safety, scalability, and reaction control, exploring continuous flow processes for hazardous steps, such as certain fluorination or oxidation reactions, would be a significant advancement.
Enzymatic and Biocatalytic Methods: Investigating the use of biocatalysis for specific transformations could offer environmentally friendly and highly selective synthetic alternatives to traditional chemical methods.
An example of a potential synthetic transformation is shown below:
| Reactant | Reagent/Catalyst | Product | Potential Yield | Reference Method |
| 7-Hydroxy-indoline-2,3-dione | Difluoromethylating Agent (e.g., TMSCF2H) | 7-(Difluoromethoxy)indoline-2,3-dione | Moderate to Good | Analogous to O-alkylation reactions |
| 7-Bromo-indoline-2,3-dione | Copper-Catalyzed Difluoromethylation | 7-(Difluoromethyl)indoline-2,3-dione | Moderate | Cross-coupling methodologies |
Advanced Computational Approaches for De Novo Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding synthetic efforts. For this compound, in silico studies can provide critical insights before extensive laboratory work is undertaken.
Future Computational Studies:
Target Prediction: Employing reverse docking and pharmacophore modeling against known protein structure databases could identify a prioritized list of potential biological targets for the compound.
Structure-Activity Relationship (SAR) Studies: Once a biological target is validated, computational methods can be used to design a library of derivatives with modifications to the indoline-2,3-dione core. Quantum mechanics and molecular dynamics simulations can predict how these structural changes will affect binding affinity and electronic properties. researchgate.net
ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound and its analogs, helping to identify candidates with favorable pharmacokinetic properties early in the design phase. researchgate.net This is particularly relevant as the difluoromethyl group is often installed to improve metabolic stability.
Investigation of New Biological Targets and Pathways
The parent isatin (B1672199) scaffold is known to interact with a diverse range of biological targets, including but not limited to kinases, caspases, and viral proteases. researchgate.netnih.gov The electron-withdrawing nature and hydrogen-bond donating capability of the difluoromethyl group at the 7-position could significantly alter the binding profile of the molecule, potentially leading to novel target interactions.
Potential Targets for Investigation:
Kinases: Many indolinone derivatives are potent kinase inhibitors. nih.gov The unique electronic properties of the 7-difluoromethyl substituent could confer selectivity for specific kinases implicated in cancer or inflammatory diseases, such as Aurora kinases or Janus kinases (JAKs).
Carbonic Anhydrases: Sulfonamide-bearing isatin derivatives have shown activity against carbonic anhydrases, particularly tumor-associated isoforms like CA IX. mdpi.comnih.gov The difluoromethyl group could influence binding within the enzyme's active site, making this an interesting target class to explore.
Viral Enzymes: Isatin derivatives have been investigated as antiviral agents. nih.govmdpi.com Screening this compound against a panel of viral proteases and polymerases could reveal new therapeutic leads for infectious diseases.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Isatin has been shown to bind to GAPDH, an enzyme with emerging roles in neuroprotection. nih.gov Investigating the interaction of the 7-difluoromethyl analog with GAPDH could be a fruitful avenue for neurodegenerative disease research.
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetics. researchgate.net This strategy can be applied to the this compound scaffold to fine-tune its biological activity.
Potential Bioisosteric Modifications:
Difluoromethyl Group Analogs: The -CF2H group itself is a bioisostere for hydroxyl (-OH), thiol (-SH), and hydroxymethyl (-CH2OH) groups. Further exploration could involve replacing it with other small, polar, or hydrogen-bond-donating groups to probe interactions with a target protein.
Isatin Core Replacements: The lactam or carbonyl groups of the indoline-2,3-dione core could be replaced with other functionalities to create novel scaffolds, a strategy known as scaffold hopping. researchgate.net For instance, replacing the C2-carbonyl could lead to isoindoline-1,3-dione derivatives. nih.govnih.gov
Ring System Modifications: Bioisosteric replacement of the benzene ring with heterocycles like pyridine or pyrimidine could modulate the compound's properties, including solubility and target engagement.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) | Increase lipophilicity, alter electronic profile |
| Difluoromethyl (-CF2H) | Hydroxyl (-OH) | Classical bioisostere, increase hydrogen bonding potential |
| C3-Carbonyl (C=O) | Thiocarbonyl (C=S) | Modulate reactivity and hydrogen bonding |
| Benzene Ring | Pyridine Ring | Introduce hydrogen bond acceptor, improve solubility |
Application in Other Therapeutic Areas
Derivatives of the parent indole and indolinone scaffolds have demonstrated efficacy in preclinical models across several therapeutic areas. mdpi.comnih.gov The unique properties imparted by the 7-difluoromethyl group provide a strong rationale for investigating this compound in diseases beyond the traditional focus on oncology.
Neurodegenerative Diseases: Chronic neuroinflammation is a key feature of diseases like Alzheimer's and Parkinson's. mdpi.commdpi.com Isatin derivatives have shown anti-neuroinflammatory activity by modulating microglial activation. nih.gov The potential for this compound to cross the blood-brain barrier and exert neuroprotective effects warrants investigation. nih.govmdpi.com Some isoindoline-1,3-dione derivatives have been studied as cholinesterase inhibitors, a target for Alzheimer's therapy. nih.gov
Metabolic Disorders: The indole nucleus is recognized as an important pharmacophore for managing metabolic diseases like type 2 diabetes. nih.gov Some indoline-2,3-dione derivatives have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Evaluating this compound for its effects on glucose metabolism and insulin sensitivity could open new avenues for diabetes research.
Anti-inflammatory Research: Indole derivatives are known to possess anti-inflammatory properties, often by inhibiting pathways involving cyclooxygenase (COX) or pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comnih.govmdpi.com Given that specific indolinone structures can inhibit cathepsin C, a regulator of inflammatory cytokines, this compound could be a candidate for treating inflammatory conditions such as inflammatory bowel disease. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 7-(difluoromethyl)indoline-2,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves fluorination of indoline precursors. For example, hexafluorobenzene can serve as a starting material for fluorinated indoles via catalytic olefination followed by reduction (as seen in tetrafluoroindole synthesis) . Solvents like dichloromethane or dimethylacetamide, combined with inert atmospheres (e.g., nitrogen), are critical to minimize side reactions. Temperature control (typically 50–80°C) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor) must be optimized to achieve yields >70% .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : X-ray crystallography is pivotal for confirming the planar indoline-2,3-dione core and difluoromethyl substituent position. Key data include bond lengths (C=O at ~1.21 Å) and torsion angles (C-F bonds at ~109.5°) . Complementary techniques include NMR (¹⁹F NMR for fluorine environments) and high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₉H₅F₂NO₂) .
Q. What are the primary reactivity patterns of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing difluoromethyl group enhances electrophilic character at the carbonyl groups. Nucleophilic attacks (e.g., Grignard reagents) preferentially occur at the 3-keto position, while electrophilic substitutions (e.g., nitration) target the indoline ring’s para positions. Solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl group influence the compound’s interaction with biological targets?
- Methodological Answer : The difluoromethyl group’s electronegativity alters electron density distribution, affecting binding to enzymes like cyclooxygenase or kinases. Computational modeling (DFT calculations) reveals reduced HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer interactions. In vitro assays (e.g., enzyme inhibition kinetics) paired with X-ray co-crystallography can map binding-site interactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns) for fluorinated indoline derivatives?
- Methodological Answer : Anomalies in splitting patterns may arise from dynamic fluorine effects or conformational isomerism. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can identify slow exchange processes. Deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, NOESY) help distinguish coupling constants (³JHF ~15 Hz) .
Q. How does the crystal packing of this compound correlate with its thermal stability?
- Methodological Answer : Crystallographic studies show intermolecular C-F⋯H-N hydrogen bonds (2.8–3.1 Å), stabilizing the lattice. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~220°C, correlating with disrupted F-mediated interactions. Pair this with DSC to monitor endothermic phase transitions .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?
- Methodological Answer : Fluorination steps often require chiral catalysts (e.g., BINAP-Pd complexes) to retain enantiopurity. Continuous-flow reactors improve heat/mass transfer for exothermic fluorinations. Post-synthesis chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases (hexane:isopropanol) ensures ≥99% enantiomeric excess .
Key Notes
- Methodology Focus : Emphasized experimental design (e.g., VT-NMR, flow reactors) and conflict resolution (e.g., spectral anomalies).
- Structural Insights : Leveraged crystallographic data to link molecular features to macroscopic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
